
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate is an organic compound with a complex structure that includes ethoxyethoxy groups, a sulfanyl group, and a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate typically involves multi-step organic reactions. One common method includes the reaction of ethylene glycol with ethyl chloroformate to form 2-(2-ethoxyethoxy)ethyl chloroformate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group, followed by esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxyethoxy)-4-oxo-3-sulfanylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The ethoxyethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxyethanol: A solvent with similar ethoxyethoxy groups but lacks the sulfanyl and carbonyl functionalities.
4-{[2-(2-ethoxyethoxy)ethane]sulfonyl}benzonitrile: Contains similar ethoxyethoxy and sulfanyl groups but has a different core structure
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
84214-69-7 |
|---|---|
Fórmula molecular |
C8H13O5S- |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-(2-ethoxyethoxy)-4-oxo-3-sulfanylbutanoate |
InChI |
InChI=1S/C8H14O5S/c1-2-12-3-4-13-8(11)6(14)5-7(9)10/h6,14H,2-5H2,1H3,(H,9,10)/p-1 |
Clave InChI |
NEQSQCCQRRPTQA-UHFFFAOYSA-M |
SMILES canónico |
CCOCCOC(=O)C(CC(=O)[O-])S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
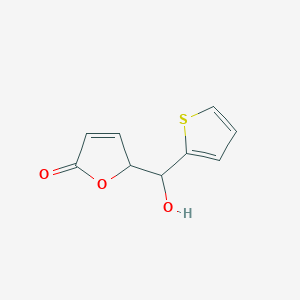
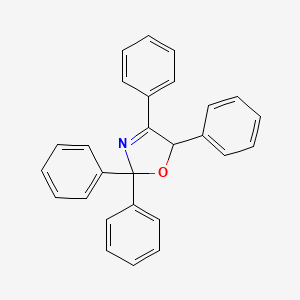
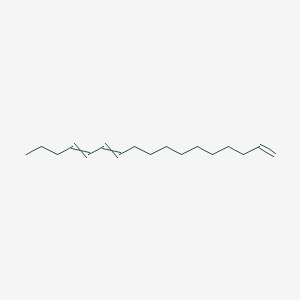


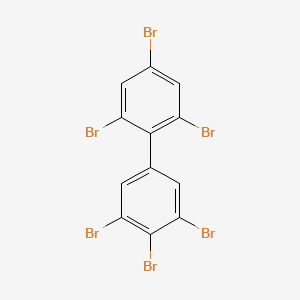
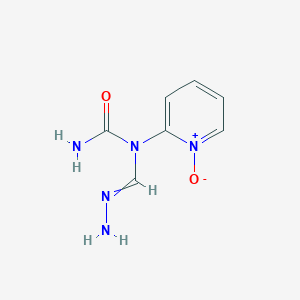

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)



